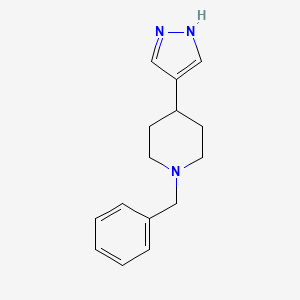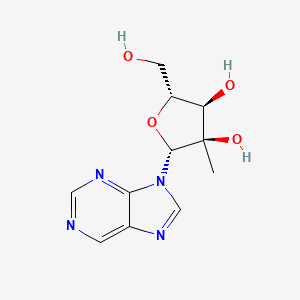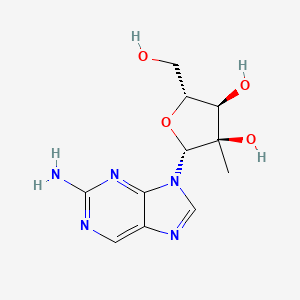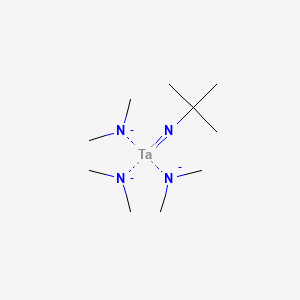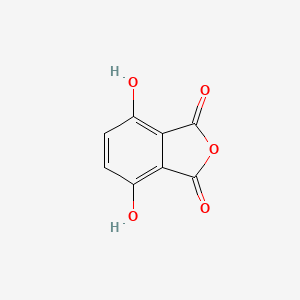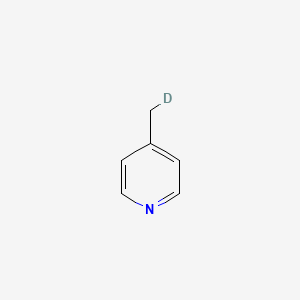![molecular formula C10H7BrN2O2 B3279239 4-[(5-Bromopyrimidin-2-yl)oxy]phenol CAS No. 69033-88-1](/img/structure/B3279239.png)
4-[(5-Bromopyrimidin-2-yl)oxy]phenol
概要
説明
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H7BrN2O2/c11-7-5-12-10(13-6-7)15-9-3-1-8(14)2-4-9/h1-6,14H .Chemical Reactions Analysis
While specific chemical reactions involving “4-[(5-Bromopyrimidin-2-yl)oxy]phenol” are not detailed in the search results, it’s known that 5-bromopyrimidine, a related compound, can undergo direct metallation with lithium diisopropylamide to yield 4-lithio-5-bromopyrimidine .Physical And Chemical Properties Analysis
This compound is a powder at room temperature .科学的研究の応用
Antitumor Compounds Synthesis : A study by Lee et al. (2011) reports the synthesis of new 2-(2-aminopyrimidin-4-yl)phenol derivatives as potential antitumor compounds. These compounds, including variants of 4-[(5-Bromopyrimidin-2-yl)oxy]phenol, showed inhibitory activity against CDK1 and CDK2, which are critical in cell cycle regulation and cancer development (Lee, Kim, & Jeong, 2011).
DNA Oxidation Studies : Michałowicz and Majsterek (2010) explored the impact of phenolic compounds, including chlorophenols and chlorocatechols, on DNA oxidation. Their research indicated that these compounds, related to this compound, could oxidize DNA bases, particularly pyrimidines, in human lymphocytes (Michałowicz & Majsterek, 2010).
Aromatic Nucleophilic Substitution Studies : Verbitskiy et al. (2013) conducted a study involving the reaction of 5-bromopyrimidine with various compounds, leading to the formation of substituted pyrimidines. This research provides insight into the chemical behavior of this compound under different reaction conditions (Verbitskiy et al., 2013).
Schiff Base Compound Synthesis : Wang et al. (2008) synthesized a new Schiff base compound related to this compound. Their research contributes to understanding the structural and antibacterial properties of such compounds (Wang, Nong, Sht, & Qi, 2008).
Exploration as PDE5 Inhibitors : Gong et al. (2013) explored 5-bromopyrimidin-4(3H)-ones as potent PDE5 inhibitors. This study suggests the potential use of this compound derivatives in the development of new pharmaceuticals (Gong et al., 2013).
Safety and Hazards
作用機序
Target of Action
It’s known that bromopyrimidines are often used in the synthesis of various pharmaceuticals , suggesting that the compound may interact with a variety of biological targets.
Mode of Action
Bromopyrimidines, in general, are known to undergo rapid nucleophilic displacement reactions
Biochemical Pathways
Given the compound’s structural similarity to other bromopyrimidines, it may be involved in similar biochemical pathways . .
Result of Action
As a bromopyrimidine derivative, it may have similar effects to other compounds in this class . .
特性
IUPAC Name |
4-(5-bromopyrimidin-2-yl)oxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O2/c11-7-5-12-10(13-6-7)15-9-3-1-8(14)2-4-9/h1-6,14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMONOVBATWRDGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)OC2=NC=C(C=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001291919 | |
| Record name | 4-[(5-Bromo-2-pyrimidinyl)oxy]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001291919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
69033-88-1 | |
| Record name | 4-[(5-Bromo-2-pyrimidinyl)oxy]phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69033-88-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(5-Bromo-2-pyrimidinyl)oxy]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001291919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


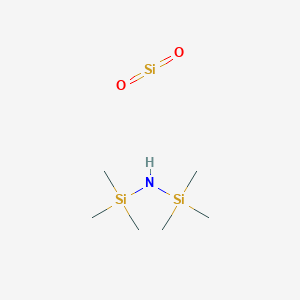
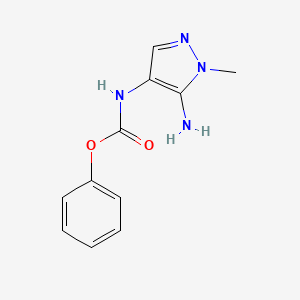
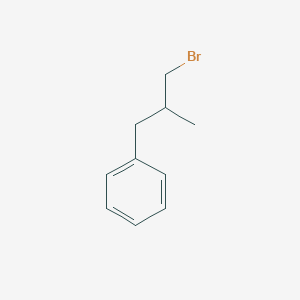

![2-[3-(Azepan-1-ylsulfonyl)-4-methylphenyl]-1,3-benzothiazole](/img/structure/B3279209.png)

